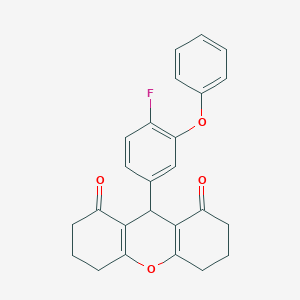![molecular formula C13H16FNO2S B299239 N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)
N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sGC (soluble guanylate cyclase) stimulators and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 works by binding to the heme group of sGC, leading to a conformational change that activates the enzyme. This activation results in the conversion of guanosine triphosphate (GTP) to cGMP, which leads to vasodilation and relaxation of smooth muscle cells.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have various biochemical and physiological effects. It has been found to increase cGMP levels, which leads to vasodilation and relaxation of smooth muscle cells. This effect has been observed in various tissues, including the lungs, heart, and penis. This compound 41-2272 has also been found to inhibit platelet aggregation and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 in lab experiments is its specificity for sGC. This allows researchers to study the effects of sGC activation without interfering with other signaling pathways. However, one limitation of using this compound 41-2272 is its solubility in water. This can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research and development of N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272. One potential area of study is its use in the treatment of pulmonary arterial hypertension (PAH). This compound 41-2272 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of PAH. Another potential area of study is its use in the treatment of heart failure. This compound 41-2272 has been shown to improve cardiac function in animal models of heart failure and may have potential as a therapeutic agent in humans. Additionally, this compound 41-2272 may have applications in the treatment of various other diseases, such as sickle cell disease and cancer. Further research is needed to fully understand the potential therapeutic applications of this compound 41-2272.
Métodos De Síntesis
The synthesis of N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 involves the reaction of 4-fluoronitrobenzene with bicyclo[2.2.1]hept-2-ene-7-methanol in the presence of a base. The resulting intermediate is then treated with sulfamic acid to obtain the final product.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide 41-2272 has been extensively studied for its therapeutic potential in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction. It has been found to stimulate sGC, leading to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn causes vasodilation and relaxation of smooth muscle cells.
Propiedades
Fórmula molecular |
C13H16FNO2S |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-(3-bicyclo[2.2.1]heptanyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H16FNO2S/c14-11-3-5-12(6-4-11)18(16,17)15-13-8-9-1-2-10(13)7-9/h3-6,9-10,13,15H,1-2,7-8H2 |
Clave InChI |
NQEORJVUEWDOPR-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299158.png)
![2-{3-[(1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299161.png)
![2,6-bis(2-fluorophenyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B299162.png)
![(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299165.png)
![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)


